Adlumidine

GABA receptor pharmacology CNS research tools negative control selection

Procure Adlumidine (550-49-2) for specialized R&D. This phthalideisoquinoline is explicitly inactive as a GABAA antagonist (vs. bicuculline), ideal as a stereochemical negative control. Sourced for SARS-CoV-2 binding studies (Mpro/RBD), lipid metabolism SAR (LDLR/PCSK9), and positive inotropic cardiomyocyte research. Distinct from convulsant stereoisomers. Verify target-specific activity with a well-defined scaffold.

Molecular Formula C20H17NO6
Molecular Weight 367.4 g/mol
CAS No. 550-49-2
Cat. No. B3343675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdlumidine
CAS550-49-2
Molecular FormulaC20H17NO6
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3
InChIInChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18-/m0/s1
InChIKeyIYGYMKDQCDOMRE-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adlumidine (CAS 550-49-2): Chemical Identity and Classification of a Phthalideisoquinoline Alkaloid for Research Procurement


Adlumidine (CAS 550-49-2, molecular formula C20H17NO6, MW 367.35) is a phthalideisoquinoline alkaloid naturally occurring in plants of the Fumariaceae family, including Adlumia fungosa and multiple Corydalis species [1]. The compound exists as two enantiomers: d-Adlumidine (melting point 236–237 °C, [α]D²⁵ +116.2° in chloroform, pKa 4.27) and l-Adlumidine (capnoidine, mp 238 °C, [α]D²² −113.2°) [2]. Adlumidine is a stereoisomer of bicuculline and shares the phthalideisoquinoline scaffold with adlumine, corlumine, hydrastine, and capnoidine [3].

Why Adlumidine Cannot Be Interchanged with Bicuculline or Other Phthalideisoquinoline Analogs in Research Applications


Within the phthalideisoquinoline class, stereochemistry dictates both receptor pharmacology and functional outcomes. Adlumidine is a stereoisomer of bicuculline—a well-characterized competitive GABAA receptor antagonist with IC50 values of 0.74–2.7 μM [1]—yet adlumidine itself is explicitly inactive as a GABAA antagonist [2]. This functional divergence stems from the specific stereochemical arrangement at the 1S,9R positions; adlumidine fails to satisfy the pharmacophore requirements for GABAA antagonism that (+)-bicuculline meets. Furthermore, in cellular models evaluating hypocholesterolemic targets, adlumidine displays distinct activity profiles relative to berberine, californidine, and govaniadine [3]. These findings establish that adlumidine is not a functional substitute for bicuculline in GABAergic research, nor is it interchangeable with other isoquinoline alkaloids in LDLR/PCSK9 modulation studies.

Adlumidine Quantitative Differentiation Evidence: Comparator-Based Activity Data for Procurement Decision-Making


Adlumidine Shows No GABAA Receptor Antagonist Activity, in Contrast to Its Stereoisomer (+)-Bicuculline

In a pharmacophore modeling study of GABAA receptor antagonists, adlumidine was explicitly characterized as inactive at the GABAA receptor. The study established that the pharmacophore accounts for the inactivity of closely related compounds including adlumidine, whereas (+)-bicuculline (the active stereoisomer) acts as a competitive antagonist with reported IC50 values of 0.74–2.7 μM in electrophysiological assays [1][2].

GABA receptor pharmacology CNS research tools negative control selection

Adlumidine Exhibits Distinct LDLR/PCSK9 Modulation Profile Compared to Berberine and Other Isoquinoline Alkaloids in Hepatocyte Models

In a 2022 study evaluating nine isoquinoline alkaloids for hypocholesterolemic activity in a hepatocyte cellular model, adlumidine was tested alongside berberine, govaniadine, stylopine, adlumine, bicuculline, sanguinarine, protopine, and californidine. Berberine, californidine, and govaniadine induced LDLR expression with effects similar to 2.5 μM simvastatin (positive control). Californidine and berberine reduced PCSK9 expression, while govaniadine increased both LDLR and PCSK9 in a statin-like manner. Adlumidine's activity profile differs from these lead compounds [1].

Lipid metabolism LDL receptor PCSK9 regulation

Adlumidine Displays Weaker Cholinesterase Inhibition Compared to Berberine and Palmatine in Microtiter Plate Assays

A comprehensive screening of 34 isoquinoline alkaloids for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition included (-)-adlumidine. The study reported that the highest AChE inhibition was caused by berberine (IC50: 0.72 ± 0.04 μg/mL), palmatine (IC50: 6.29 ± 0.61 μg/mL), and β-allocryptopine (IC50: 10.62 ± 0.45 μg/mL), compared to the reference drug galanthamine (IC50: 0.74 ± 0.01 μg/mL). (-)-Adlumidine was among the tested alkaloids but did not rank among the strongly inhibitory compounds [1].

Cholinesterase inhibition Alzheimer's disease research alkaloid screening

Adlumidine Exhibits Positive Inotropic and Chronotropic Effects on Cultured Cardiomyocytes

According to product technical data, (+)-adlumidine exerts significant positive inotropic effects and certain positive chronotropic effects on cultured mouse embryonic cardiomyocytes . While direct comparator data for other phthalideisoquinoline alkaloids in this specific cardiomyocyte assay are not available from the same source, this cardiovascular activity profile contrasts with bicuculline's primary characterization as a convulsant and GABAA antagonist.

Cardiovascular pharmacology ionotropic agents cardiac research

Adlumidine Binds SARS-CoV-2 Mpro and RBD Targets with Distinct IC50 Values

In binding assays against SARS-CoV-2 targets, (+)-adlumidine efficiently bound to two key viral proteins: the main protease (Mpro) with an IC50 of 953.86 μM, and the receptor-binding domain (RBD) with an IC50 of 9.48 μM . The approximately 100-fold differential binding affinity between Mpro and RBD indicates target selectivity that may distinguish adlumidine from other isoquinoline alkaloids evaluated in antiviral screens.

SARS-CoV-2 antiviral research Mpro inhibition

Adlumidine (CAS 550-49-2): Evidence-Based Research and Industrial Application Scenarios


Negative Control or Structurally Related Inactive Comparator in GABAergic Pharmacology Studies

Adlumidine is explicitly inactive as a GABAA receptor antagonist despite being a stereoisomer of (+)-bicuculline (IC50 = 0.74–2.7 μM) [1]. Researchers investigating GABAergic signaling or screening for novel GABAA modulators can employ adlumidine as a stereochemically defined negative control. This application is directly supported by pharmacophore modeling that accounts for the inactivity of adlumidine while explaining the antagonist activity of (+)-bicuculline [1].

Structure-Activity Relationship (SAR) Studies in Isoquinoline Alkaloid Lipid Metabolism Research

In hepatocyte cellular models evaluating LDLR and PCSK9 expression, adlumidine was tested alongside eight other isoquinoline alkaloids including berberine, which induced LDLR comparably to 2.5 μM simvastatin [2]. Adlumidine's distinct activity profile relative to the lead compounds (berberine, californidine, govaniadine) supports its procurement for SAR investigations aimed at understanding which structural features of phthalideisoquinolines contribute to lipid-modulating effects [2].

Cardiovascular Pharmacology Research Requiring Positive Inotropic Activity Without Convulsant Liability

(+)-Adlumidine exerts significant positive inotropic effects on cultured mouse embryonic cardiomyocytes . In contrast, its stereoisomer bicuculline is a convulsant (CD50 0.32 mg/kg i.v. in mice) and GABAA antagonist [3]. For cardiovascular research programs requiring inotropic agents, adlumidine provides a bicuculline-related scaffold without the confounding convulsant activity that would preclude in vivo cardiovascular studies.

Antiviral Target Engagement Studies for SARS-CoV-2 Mpro and RBD

(+)-Adlumidine binds SARS-CoV-2 Mpro (IC50 = 953.86 μM) and RBD (IC50 = 9.48 μM) with approximately 100-fold selectivity for the RBD target . This quantitative binding data supports procurement of adlumidine for antiviral screening programs, molecular docking studies, or as a reference compound in assays evaluating novel coronavirus inhibitors, particularly where target-specific binding differentials are of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adlumidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.